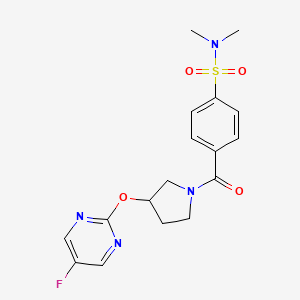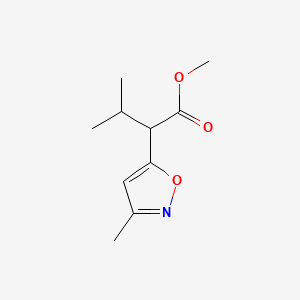
4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is an organic molecule that features in various chemical and biological research settings. Its intricate structure, combining fluoropyrimidine and pyrrolidine functionalities, presents unique chemical reactivity and biological activity, which has attracted scientific interest.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multi-step organic reactions:
Preparation of Intermediate: : The synthesis usually starts with the preparation of 5-fluoropyrimidin-2-yl intermediate. This is achieved through halogenation and nucleophilic substitution reactions.
Formation of Pyrrolidine Moiety: : The pyrrolidine ring is then introduced via cyclization reactions.
Coupling Reactions: : The coupling of the intermediate with the pyrrolidine derivative is achieved through amidation or carbamate formation under controlled temperature and pH conditions.
Final Assembly:
Industrial Production Methods
The industrial production of this compound would follow similar synthetic routes but scaled up using batch or continuous flow processes. Process optimization, solvent selection, and purification techniques, such as recrystallization and chromatography, are vital for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: : The pyrrolidine moiety can be oxidized to produce lactams.
Reduction: : Reduction of the sulfonamide group can lead to amine derivatives.
Substitution: : The fluoropyrimidine ring undergoes nucleophilic aromatic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: : Typical reducing agents are lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: : Conditions involve bases like sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: : Lactams and sulfoxides.
Reduction: : Amines and reduced sulfonamide derivatives.
Substitution: : A variety of substituted fluoropyrimidines depending on the nucleophile.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : Used as a ligand in metal-catalyzed reactions.
Material Science: : Precursor for advanced polymer synthesis.
Biology
Pharmacology: : Investigated for its potential as an anti-cancer agent due to its fluoropyrimidine moiety.
Molecular Probes: : Utilized in the development of fluorescent probes for biological imaging.
Medicine
Drug Development: : Explored as a candidate in the synthesis of therapeutic agents.
Diagnostic Tools: : Used in the design of diagnostic assays.
Industry
Agricultural Chemicals: : Component in the synthesis of herbicides and pesticides.
Specialty Chemicals: : Used in the formulation of specialty coatings and adhesives.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets. The fluoropyrimidine moiety interacts with nucleotide synthesis pathways, inhibiting enzymes like thymidylate synthase, crucial for DNA synthesis. The sulfonamide group confers specificity and binding affinity to biological targets, often modulating protein function and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide: : Differing in the halogen atom, which affects reactivity and biological activity.
4-(3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide: : Lacks the halogen substitution, influencing its chemical behavior and potency.
N,N-dimethyl-4-(3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide: : Structural isomer with varied spatial arrangement impacting its applications.
Uniqueness
What sets 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide apart is the presence of a fluorine atom within the pyrimidine ring, enhancing its metabolic stability and binding interactions, making it particularly attractive for pharmaceutical research.
There you have it, a detailed exploration of this compound. Quite the mouthful, isn’t it? But a fascinating compound nonetheless.
Propiedades
IUPAC Name |
4-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4S/c1-21(2)27(24,25)15-5-3-12(4-6-15)16(23)22-8-7-14(11-22)26-17-19-9-13(18)10-20-17/h3-6,9-10,14H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWNIBPFERIPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-acetylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2918473.png)




![methyl 4-[[4-[(E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2918480.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2918481.png)


![N-(2-METHOXYETHYL)-4-[(6-METHYLPYRIDIN-2-YL)OXY]PIPERIDINE-1-CARBOXAMIDE](/img/structure/B2918487.png)
![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(3-phenylpropyl)urea](/img/structure/B2918490.png)

